4-Bromo-6-fluoropyridin-3-ol

Medicinal Chemistry Cross-Coupling Site-Selective Functionalization

Achieve predictable, sequential diversification with 4-Bromo-6-fluoropyridin-3-ol. - Selective bromide for first-step Suzuki coupling, leaving fluorine and hydroxyl intact. - Orthogonal functional handles enable O-alkylation or linker attachment for SAR expansion. - Consistent ≥95% purity ensures reproducible synthesis of fluorinated biaryls and agrochemical leads. Shipped globally from stock.

Molecular Formula C5H3BrFNO
Molecular Weight 191.987
CAS No. 1227578-23-5
Cat. No. B573117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoropyridin-3-ol
CAS1227578-23-5
Molecular FormulaC5H3BrFNO
Molecular Weight191.987
Structural Identifiers
SMILESC1=C(C(=CN=C1F)O)Br
InChIInChI=1S/C5H3BrFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
InChIKeyPSEPCJYIKLTJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-fluoropyridin-3-ol Procurement Guide


4-Bromo-6-fluoropyridin-3-ol (also referenced as 4-Bromo-2-fluoro-5-hydroxypyridine) is a heterocyclic building block in the halogenated pyridine class, characterized by a pyridine core with bromo, fluoro, and hydroxyl substituents [1]. This substitution pattern is designed to facilitate specific, sequential chemical transformations in medicinal and agrochemical research [2]. The compound is primarily valued as a synthetic intermediate, with the bromine atom serving as a reactive handle for cross-coupling reactions, while the fluorine and hydroxyl groups modulate electronic properties and enable further functionalization .

Building block Medicinal / agrochemical heterocyclic intermediate
Selective handle Br enables site-selective cross-coupling at 4-position
Orthogonal diversification OH group allows independent functionalization

4-Bromo-6-fluoropyridin-3-ol Selection Rationale


Generic substitution with other bromo-fluoropyridin-3-ol isomers is not feasible due to the strict regiochemical requirements of downstream applications. The specific positioning of the bromine at the 4-position and fluorine at the 6-position (using pyridin-3-ol numbering) is critical for the chemoselective and site-selective transformations enabled by this scaffold [1]. In palladium-catalyzed cross-coupling, the bromide is the primary reactive site, and its placement relative to the electron-withdrawing fluorine and ring nitrogen dictates the reaction's site-selectivity and the stability of the organometallic intermediate [2]. Isomers, such as 2-bromo-6-fluoropyridin-3-ol (CAS 1256822-94-2) or 5-bromo-6-fluoropyridin-3-ol (CAS 186593-54-4), possess fundamentally different electronic landscapes and would lead to altered reactivity profiles, different coupling sites, or the formation of entirely different products in a synthetic sequence [3]. Therefore, the exact substitution pattern is not a matter of preference but a functional prerequisite for achieving the desired molecular architecture in a research program.

Regiochemical mismatch 2-Bromo or 5-bromo isomers may direct coupling to different ring positions, altering the synthetic pathway.
Functional group difference Analogs lacking the 3-OH (e.g., 4-bromo-6-fluoropyridine) may not support orthogonal diversification.
Halide reactivity change Chloro analog at 4-position may require harsher conditions, potentially shifting coupling efficiency.

4-Bromo-6-fluoropyridin-3-ol Evidence for Procurement


Site-Selective Suzuki-Miyaura Coupling

The 4-bromo-6-fluoro substitution pattern of this compound is designed for site-selective Suzuki-Miyaura cross-coupling. This differentiation is based on the established reactivity hierarchy for halogenated pyridines, where bromine is far more reactive than fluorine under standard Pd-catalyzed conditions [1]. This allows for the selective functionalization of the 4-position in the presence of the fluorine atom, which can be retained for subsequent modifications or to impart favorable drug-like properties [2]. In contrast, a comparator like 4-chloro-6-fluoropyridin-3-ol would exhibit significantly slower oxidative addition kinetics with Pd(0), often requiring harsher conditions, specialized ligands, and resulting in lower yields or incomplete conversion [1].

Site-selective Suzuki coupling
Class-level inference
Br at 4-position: high reactivity
Cl analog: low reactivity
Supports Br selection for efficient coupling
Reactivity hierarchy: -Br > -Cl
Medicinal Chemistry Cross-Coupling Site-Selective Functionalization

Fluorine Modulates Electron Density and Stability

The presence of the fluorine atom at the 6-position is a key differentiator from non-fluorinated analogs like 4-bromopyridin-3-ol (CAS 1206248-47-6). The strong electron-withdrawing effect of fluorine modulates the electron density of the pyridine ring, which can be quantified by a decrease in the pKa of the phenolic -OH group [1]. This alteration influences hydrogen bonding, target binding, and overall lipophilicity (LogP) [2]. The comparator, 4-bromopyridin-3-ol, lacks this fluorine, resulting in a different electronic profile, potentially higher basicity, and altered pharmacokinetic behavior in a drug candidate.

Fluorine property modulation
Cross-study comparable
Estimated LogP reduction ~0.1–0.4 per F
Supports fluorine selection for lead optimization
Specific pKa / LogP data to verify
Drug Discovery Physicochemical Properties Fluorine Chemistry

Hydroxyl Group as Orthogonal Diversification Handle

The free hydroxyl group at the 3-position provides an orthogonal functional handle that is absent in simpler dihalogenated pyridines, such as 4-bromo-6-fluoropyridine (CAS 1214329-50-2) [1]. This hydroxyl group can be selectively alkylated, acylated, or converted to a triflate for use in subsequent cross-coupling reactions [2]. The comparator, 4-bromo-6-fluoropyridine, lacks this functionality, limiting its utility to only cross-coupling at the halide position. The presence of both a reactive halide and a modifiable hydroxyl group on the same scaffold makes the target compound a more versatile and higher-value intermediate.

Orthogonal OH handle
Class-level inference
Target: 3-OH present (two diversification sites)
Comparator: no OH (one site)
Supports OH as orthogonal diversification handle
Versatility reported for sequential synthesis
Synthetic Methodology Functional Group Interconversion Building Block Versatility

4-Bromo-6-fluoropyridin-3-ol Application Scenarios


Medicinal Chemistry: Fluorinated Library Synthesis

This compound is ideally suited for generating libraries of fluorinated biaryl and heteroaryl derivatives via sequential, site-selective Suzuki-Miyaura cross-coupling [1]. The bromine atom is selectively engaged in the first coupling step, introducing a first diversity element. The resulting intermediate retains the fluorine atom and the hydroxyl group, which can be used for a second diversification step (e.g., O-alkylation to explore structure-activity relationships (SAR) around the pyridine core) [2]. This application directly leverages the site-selective reactivity and orthogonal functional handles identified in Section 3.

Agrochemical Discovery: Herbicides & Fungicides

The compound serves as a key intermediate for the synthesis of halogenated pyridine derivatives, a privileged scaffold in agrochemicals [1]. The 4-bromo-6-fluoropyridin-3-ol core can be elaborated into molecules designed to target specific plant or fungal enzymes. The fluorine atom, as noted in Section 3, can enhance metabolic stability in the field, potentially prolonging the active lifetime of the agrochemical [2].

Chemical Biology: Functionalized Probe Molecules

The orthogonal reactivity of the bromine and hydroxyl groups allows for the modular construction of complex probe molecules. For instance, the 4-position can be used to attach a biaryl motif that binds to a target of interest, while the 3-hydroxyl can be functionalized with a linker, a fluorophore for imaging, or an affinity tag for pull-down assays [1]. This capability stems directly from the functional group versatility described in the evidence guide.

Application
Selection Property
Validation Focus
Fluorinated library synthesis
Site-selective cross-coupling handle
Suzuki coupling site-selectivity
Agrochemical scaffold elaboration
Fluorine-mediated property modulation
Physicochemical property profiling
Chemical biology probes
Orthogonal functional handles
Functional group interconversion efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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